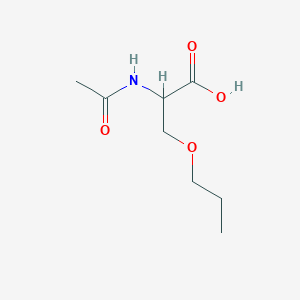
n-Acetyl-o-propylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Acetyl-o-propylserine is a synthetic amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine molecule, with a propyl group attached to the oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction proceeds efficiently at temperatures ranging from 50°C to 70°C, resulting in the formation of n-Acetyl-o-propylserine.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The process involves the use of acetic anhydride and serine in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-o-propylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
n-Acetyl-o-propylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of n-Acetyl-o-propylserine involves its interaction with specific molecular targets and pathways. The acetyl group can modulate the activity of enzymes and proteins by acetylation, affecting their function and stability. This compound can also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
n-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose
n-Acetylglycine: Used in biochemical research and as a precursor in the synthesis of other compounds.
Uniqueness
n-Acetyl-o-propylserine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions that are not possible with other similar compounds. Its propyl group provides additional versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-acetamido-3-propoxypropanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
ZDPCSRCRTMTUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
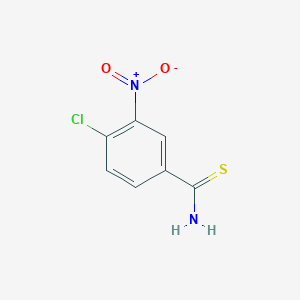
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
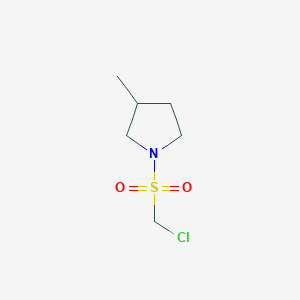
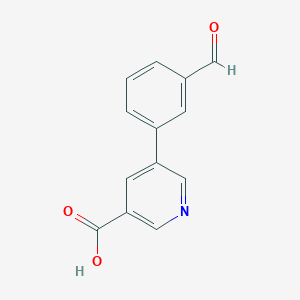
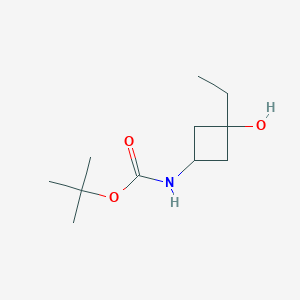
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)

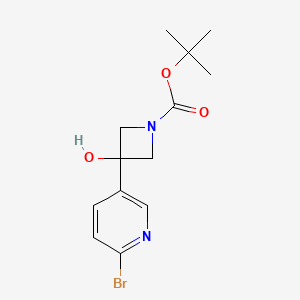
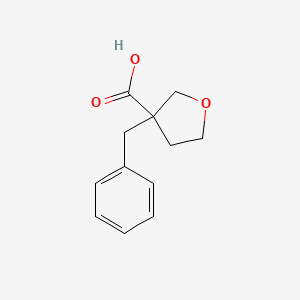
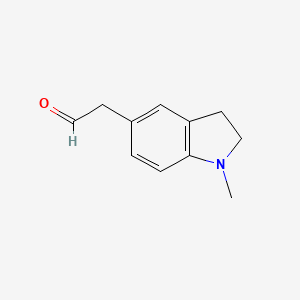
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

